molecular formula C11H10O4 B1604078 Ethyl 5-hydroxybenzofuran-2-carboxylate CAS No. 99370-68-0

Ethyl 5-hydroxybenzofuran-2-carboxylate

Cat. No. B1604078
CAS RN: 99370-68-0
M. Wt: 206.19 g/mol
InChI Key: ZVEDQKMQNVPHKU-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.20 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-hydroxybenzofuran-2-carboxylate is represented by the formula C11H10O4 . Unfortunately, the specific details about its molecular structure, such as bond lengths and angles, are not provided in the sources retrieved.


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 5-hydroxybenzofuran-2-carboxylate are not detailed in the sources retrieved .


Physical And Chemical Properties Analysis

Ethyl 5-hydroxybenzofuran-2-carboxylate is a solid substance . Its molecular weight is 206.20 . The boiling point and other physical and chemical properties are not specified in the sources retrieved.

Scientific Research Applications

Synthesis of Benzofuran Derivatives

Ethyl 5-hydroxybenzofuran-2-carboxylate is involved in the synthesis of various benzofuran derivatives. It has been used in the Micheal addition with benzoquinone, leading to ethyl 2-(methoxy or dimethoxy phenyl)-5-hydroxybenzofuran 3-carboxylates. These compounds are further processed to form hydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-ones, a class of organic compounds with potential applications in material science and pharmaceuticals (Mcpherson & Ponder, 1976).

Analytical and Spectral Studies

Ethyl 5-hydroxybenzofuran-2-carboxylate derivatives have been utilized in analytical and spectral studies of furan ring-containing organic ligands. These studies involve characterizing the chelating properties of these ligands and their antimicrobial activities against various human pathogenic bacteria. Such research is crucial for developing new antimicrobial agents and understanding the interactions of these organic ligands with metal ions (Patel, 2020).

Photochemical Studies

Photochemical reactions involving ethyl 5-hydroxybenzofuran-2-carboxylate derivatives have been extensively studied. These reactions include photolysis in various alcohols and amines, leading to different photolytic pathways. Understanding these pathways is essential for applications in photochemistry and developing novel photo-responsive materials (Ang & Prager, 1992).

Organic Semiconductor Applications

Derivatives of ethyl 5-hydroxybenzofuran-2-carboxylate have been synthesized for potential use in organic semiconductor applications, particularly in organic photodiodes. The optical characterizations of these compounds are crucial for designing efficient organic electronic devices. Such research contributes significantly to the development of new materials for electronic and photonic applications (Elkanzi et al., 2020).

Safety And Hazards

The safety and hazards associated with Ethyl 5-hydroxybenzofuran-2-carboxylate are not detailed in the sources retrieved .

properties

IUPAC Name

ethyl 5-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEDQKMQNVPHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623630
Record name Ethyl 5-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxybenzofuran-2-carboxylate

CAS RN

99370-68-0
Record name Ethyl 5-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The above prepared 5-methoxy-benzofuran-2-carboxylic acid ethyl ester (8.10 g, 36.8 mmol) was dissolved in 250 mL of CH2Cl2, cooled to 0° C., and treated with BBr3 (73.6 mL of 1M solution in CH2Cl2, 2 eq.). After 2 h, the reaction mixture was carefully poured onto crashed ice, twofold extracted with CH2Cl2, washed with brine, dried over magnesium sulfate, and evaporated to dryness. Ensuing flash chromatography (SiO2, hexane/AcOEt=8/2) delivered then 5.63 g of the title compound as off-white crystals.
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
73.6 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 5-methoxybenzofuran carboxylate (22.7 mmol) was dissolved in dichlormethane (20 ml) and a 1.0 M solution of boron tribromide methyl sulphide complex in dichloromethane (68.1 mmol) was added. The mixture was heated at reflux over night The solvent was evaporated under vacuo and the residue purified by flash chromatography to obtain ethyl 5-hydroxybenzofuran carboxylate as a white solid.
Quantity
22.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
68.1 mmol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of aluminum chloride (6.3 g, 47.7 mmol) and ethanethiol (4.5 g, 72.9 mmol) in dichloromethane (81 mL) at 0° C. was added ethyl 5-methoxybenzofuran-2-carboxylate (3.0 g, 13.6 mmol). After stirring for 16 h at room temperature, the mixture was poured into water, acidified with 3N HCl and extracted with dichloromethane (2x). The organic layers were combined, washed with brine, collected, dried (MgSO4), filtered and concentrated. The residue was purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound as a white solid (2.16 g, 77%). 1H NMR (400 MHz, CDCl3) δ 7.45 (m, 2H), 7.08 (m, 1H), 7.02 (m, 1H), 5.35 (s b, 1H), 4.44 (q, 2H), 1.42 (t, 3H).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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